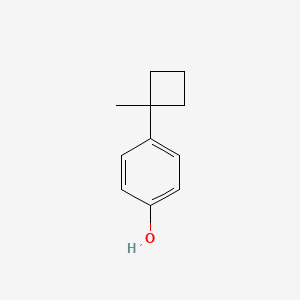

4-(1-Methylcyclobutyl)phenol

Description

Contextualization within Modern Organic Chemistry: Phenolic and Cyclobutyl Scaffolds

In the landscape of modern organic chemistry, phenolic and cyclobutyl scaffolds are recognized as "privileged fragments"—structural motifs that appear in a variety of biologically active compounds. mdpi.com Phenols, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in the synthesis of a wide range of chemical products and are crucial in materials science for creating high-performance materials like phenolic resins. scbt.com Their diverse chemical properties and reactivity make them vital in scientific research. scbt.com

Similarly, the cyclobutane (B1203170) ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.gov Its unique, puckered three-dimensional structure offers conformational restriction, a desirable property in drug design that can improve a molecule's druglike properties. nih.govresearchgate.net The inclusion of a cyclobutane ring can fill hydrophobic pockets in target enzymes, prevent unwanted isomerization, and enhance metabolic stability. nih.gov The combination of these two scaffolds in 4-(1-Methylcyclobutyl)phenol results in a molecule with a unique spatial arrangement and electronic properties, making it a target of interest for synthetic and medicinal chemists.

Historical Perspective and Evolution of Synthetic Strategies for Cyclobutane-Phenol Hybrids

The synthesis of molecules containing cyclobutane rings has historically presented challenges due to the high strain of the four-membered ring. nih.gov However, advancements in synthetic methodologies have made the incorporation of this motif more accessible. nih.gov Early methods for creating cyclobutane structures often involved photochemical [2+2] cycloadditions. More recent developments include copper-hydride-catalyzed intramolecular hydroalkylation and palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The synthesis of phenol (B47542) derivatives has a long and rich history, with numerous methods developed for their preparation. Traditional routes often involve the functionalization of pre-existing aromatic rings. gaylordchemical.com More recent strategies focus on the de novo synthesis of the phenolic ring from non-aromatic precursors, which can be particularly useful for creating meta-substituted phenols. gaylordchemical.com

The creation of hybrid molecules that merge these two distinct structural units has evolved alongside these broader synthetic advancements. The synthesis of a cyclobutane-phenol hybrid like this compound would likely involve either the coupling of a pre-formed cyclobutane-containing fragment with a phenolic precursor or the construction of the cyclobutane ring on a phenol-containing starting material. organic-chemistry.org

Identification of Current Research Gaps and Emerging Scholarly Interests in this compound

While the individual components of this compound—the phenol and the cyclobutane—have been extensively studied, the specific combination present in this molecule represents a more niche area of research. A significant portion of the existing literature on cyclobutane-containing molecules focuses on their applications in medicinal chemistry, particularly as scaffolds for drug candidates. nih.govresearchgate.net There is a growing interest in exploring how the unique conformational constraints imposed by the cyclobutane ring can be leveraged to design molecules with specific biological activities. researchgate.net

Recent computational studies, such as those employing Density Functional Theory (DFT), have begun to explore the molecular structure and properties of complex molecules containing cyclobutane rings. acs.organadolu.edu.trresearchgate.net These theoretical investigations provide valuable insights into the electronic and structural characteristics of such compounds, which can guide further experimental work. acs.org For this compound, research gaps likely exist in the comprehensive experimental characterization of its physicochemical properties, the exploration of its potential biological activities, and the development of novel synthetic routes to access it and its derivatives.

Emerging scholarly interests appear to be focused on the synthesis and characterization of novel cyclobutane derivatives for various applications, including their potential as antitumor agents and their use in the development of new materials. anadolu.edu.trresearchgate.net The unique structure of this compound makes it a candidate for investigation within these emerging fields.

Significance of In-Depth Academic Investigation of this compound

Secondly, given the established role of both phenolic and cyclobutyl scaffolds in medicinal chemistry, a thorough study of this compound could uncover potential biological activities. nih.govresearchgate.net Its structure could serve as a starting point for the development of new therapeutic agents.

Finally, detailed research into the synthesis of this compound could lead to the development of novel and efficient synthetic methodologies for creating other complex cyclobutane-containing compounds. organic-chemistry.org Such advancements would be valuable to the broader organic chemistry community. The exploration of this and similar molecules pushes the boundaries of synthetic chemistry and expands the toolbox available to chemists for creating novel and functional molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14O | guidechem.com |

| Molecular Weight | 162.232 g/mol | guidechem.com |

| CAS Number | 91876-30-1 | guidechem.com |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | guidechem.com |

| Boiling Point (Predicted) | 263.6 ± 19.0 °C at 760 mmHg | guidechem.com |

| Flash Point (Predicted) | 129.4 ± 11.0 °C | guidechem.com |

| Vapor Pressure (Predicted) | 0.0 ± 0.6 mmHg at 25°C | guidechem.com |

| Refractive Index (Predicted) | 1.563 | guidechem.com |

| LogP (Predicted) | 3.41 | guidechem.com |

| PSA (Polar Surface Area) | 20.23000 | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

91876-30-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-(1-methylcyclobutyl)phenol |

InChI |

InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

YJVBYTWPIVBJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Methylcyclobutyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for 4-(1-Methylcyclobutyl)phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the C-C bond linking the aryl and cycloalkyl moieties and the C-C bonds within the cyclobutane (B1203170) ring itself.

The 1-methylcyclobutyl group is a key structural feature. Its synthesis can be approached via two principal strategies: cycloaddition or intramolecular cyclization.

[2+2] Cycloaddition: This is a powerful method for constructing four-membered rings. A potential route involves the reaction of an alkene with a ketene (B1206846) or a ketene equivalent. For the 1-methylcyclobutyl precursor, the reaction between methylpropene (isobutylene) and a suitable two-carbon component could be envisioned. While effective for simple cyclobutanones, this approach requires subsequent functional group manipulation to generate a species suitable for attachment to the phenolic ring.

Intramolecular Cyclization: An alternative strategy involves the formation of the cyclobutane ring from an acyclic precursor. A classic example is the intramolecular Wurtz-type coupling of a 1,4-dihalide. For instance, cyclization of a precursor like 1,3-dihalo-3-methylbutane using a reducing metal (e.g., sodium or zinc) can yield methylcyclobutane. Further functionalization would then be necessary.

The table below compares these two fundamental approaches for constructing the cyclobutyl core.

| Strategy | Precursors | Key Transformation | Advantages | Challenges |

| [2+2] Cycloaddition | Methylpropene, Ketene derivative | Photochemical or thermal cycloaddition | Convergent; builds ring complexity quickly. | Often requires specialized photochemical equipment; control of regiochemistry can be difficult; may require multiple subsequent steps. |

| Intramolecular Cyclization | 1,3-Dihalo-3-methylbutane | Reductive coupling (e.g., with Na, Zn) | Utilizes readily available acyclic starting materials. | Can be low-yielding due to competing elimination and polymerization reactions; requires synthesis of the dihalide precursor. |

Friedel-Crafts Alkylation: This approach treats the phenol (B47542) ring as the nucleophile. The hydroxyl group is a strong activating, ortho, para-director. Reacting phenol with a suitable electrophilic precursor of the 1-methylcyclobutyl group, such as 1-methylcyclobutanol or 1-chloro-1-methylcyclobutane under acidic conditions (e.g., H₂SO₄, AlCl₃, or a solid acid catalyst), can form the desired C-C bond. The primary challenge is regioselectivity, as the reaction can yield a mixture of the desired para-substituted product and the ortho-substituted isomer, 2-(1-methylcyclobutyl)phenol. Over-alkylation can also be a competing side reaction.

Cross-Coupling Strategy: This modern approach involves coupling an aryl organometallic reagent (or halide) with an alkyl halide (or organometallic reagent). To achieve this, the phenol hydroxyl group is typically protected, for instance as a methyl ether (anisole), to prevent interference with the reaction conditions. The disconnection then leads to precursors like 4-bromoanisole (B123540) and a 1-methylcyclobutyl organometallic species (e.g., a boronic acid or a Grignard reagent). This strategy offers excellent regiocontrol, as the coupling occurs exclusively at the site of the halogen or metal.

Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic framework, several contemporary methods have been developed to synthesize substituted phenols with high efficiency and selectivity.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C(sp²)-C(sp³) bonds. For the synthesis of this compound, a Suzuki or Negishi coupling is highly applicable. The general scheme involves coupling a protected 4-halophenol with an appropriate organometallic partner. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) is often critical for facilitating the challenging reductive elimination step involving a sterically hindered secondary or tertiary alkyl group.

The synthesis would proceed in two key steps:

Coupling: Reaction of 4-bromoanisole with (1-methylcyclobutyl)boronic acid (Suzuki coupling) or 1-methylcyclobutylzinc chloride (Negishi coupling) in the presence of a palladium catalyst.

Deprotection: Cleavage of the methyl ether using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the final phenolic hydroxyl group.

The table below outlines potential cross-coupling partners for this synthesis.

| Coupling Reaction | Aryl Partner (Protected) | Cycloalkyl Partner | Typical Catalyst/Ligand | Key Advantage |

| Suzuki-Miyaura | 4-Bromoanisole or 4-Anisoleboronic acid | (1-Methylcyclobutyl)boronic acid or 1-Bromo-1-methylcyclobutane | Pd(OAc)₂ / SPhos | High functional group tolerance; boronic acids are often stable and easy to handle. |

| Negishi | 4-Bromoanisole | 1-Methylcyclobutylzinc chloride | PdCl₂(dppf) | Organozinc reagents are highly reactive, often leading to good yields. |

| Kumada | 4-Bromoanisole | 1-Methylcyclobutylmagnesium chloride (Grignard) | PdCl₂(dppf) or NiCl₂(dppf) | Grignard reagents are readily prepared and cost-effective. |

Green chemistry principles emphasize the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. For this target molecule, a greener alternative to multi-step cross-coupling reactions is the direct acid-catalyzed Friedel-Crafts alkylation of phenol with 1-methylcyclobutanol.

This reaction can be made significantly greener by replacing traditional homogeneous Lewis or Brønsted acids (like AlCl₃ or H₂SO₄), which generate significant waste, with heterogeneous solid acid catalysts.

Catalysts: Zeolites (e.g., H-ZSM-5) or acidic ion-exchange resins (e.g., Amberlyst-15, Nafion) can be used.

Advantages:

High Atom Economy: The only byproduct is water.

Catalyst Reusability: The solid catalyst can be recovered by simple filtration and reused, reducing waste and cost.

Reduced Waste: Eliminates the need for stoichiometric amounts of acid and the subsequent aqueous workup and neutralization steps.

The primary challenge remains achieving high para-selectivity. The shape-selective properties of certain zeolites, where the pore structure favors the formation of the sterically less-demanding para isomer over the bulkier ortho isomer, can be exploited to improve the yield of this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. While a direct, one-pot MCR for the synthesis of this compound from simple precursors is not well-established, the principles of MCRs can inform the design of convergent and efficient tandem processes.

A hypothetical MCR-inspired approach could involve a one-pot sequence that constructs the substituted aromatic ring. For example, a reaction could be designed where a diketone, an aldehyde, and an ammonia (B1221849) source undergo a Hantzsch-type pyridine (B92270) synthesis, followed by subsequent aromatization and functionalization.

More practically, a tandem reaction sequence could be designed to build the target molecule efficiently. For instance, a one-pot process could involve:

In-situ generation of the 1-methylcyclobutyl carbocation from its corresponding alcohol.

Friedel-Crafts alkylation with a suitable phenol derivative.

In-situ purification or functionalization.

Such strategies, while not strictly MCRs, embody the MCR philosophy of procedural simplification and resource efficiency, pushing the boundaries of how complex molecules like this compound can be assembled.

Mechanistic Pathways of Key Synthetic Steps in the Formation of this compound

The formation of this compound via Friedel-Crafts alkylation is a multi-step process involving electrophilic attack on the electron-rich phenol ring. The most common precursors for generating the required electrophile are 1-methylcyclobutanol or 1-methylcyclobutene. The reaction is typically catalyzed by strong Brønsted or Lewis acids. mt.com

The mechanism proceeds through several well-defined intermediates and transition states:

Formation of the Electrophile : The reaction is initiated by the formation of a tertiary carbocation. When using 1-methylcyclobutanol as the alkylating agent, the acid catalyst protonates the hydroxyl group, forming an oxonium ion. This intermediate readily loses a water molecule to generate the relatively stable 1-methylcyclobutyl carbocation. Alternatively, if 1-methylcyclobutene is used, direct protonation by the acid catalyst yields the same carbocation. This formation of the carbocation is a crucial step in the reaction sequence. mt.combyjus.com

Electrophilic Attack and Formation of the Sigma Complex : The generated 1-methylcyclobutyl carbocation acts as a potent electrophile. It attacks the π-electron system of the phenol ring, which is highly activated towards electrophilic substitution by the electron-donating hydroxyl group. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a sigma complex). byjus.comscielo.br The positive charge in this intermediate is delocalized across the carbon atoms of the ring and the oxygen atom of the hydroxyl group. The attack occurs preferentially at the ortho and para positions due to the directing effect of the hydroxyl group.

Deprotonation and Aromaticity Restoration : In the final step, a weak base (such as water or the conjugate base of the catalyst) abstracts a proton from the sp³-hybridized carbon of the sigma complex that bears the cyclobutyl group. This deprotonation step restores the aromaticity of the phenol ring, yielding the alkylated phenol product. mt.combyjus.com Due to steric hindrance from the bulky 1-methylcyclobutyl group, the para-substituted product, this compound, is generally the major isomer formed compared to the ortho isomer.

A competing reaction pathway is the O-alkylation of phenol to form 1-(1-methylcyclobutoxy)benzene (cyclohexyl phenyl ether analogue). This reaction is often kinetically favored but reversible. researchgate.netpnnl.gov The C-alkylated products, being more thermodynamically stable, are typically the desired final products, especially at higher reaction temperatures. researchgate.net

Kinetic Control vs. Thermodynamic Control: The alkylation of phenol can yield both C-alkylated (ortho, para) and O-alkylated (ether) products. The formation of the ether is often faster and reversible, making it the kinetically favored product, particularly at lower temperatures. researchgate.netpnnl.gov In contrast, the C-alkylation products are more stable and their formation is thermodynamically favored. pnnl.gov Therefore, allowing the reaction to proceed for longer times or at higher temperatures often leads to the conversion of any initially formed ether into the more stable C-alkylated phenols via rearrangement or direct C-alkylation. The selectivity between O- and C-alkylation is strongly dependent on temperature. researchgate.net

Activation Energy and Reaction Rates: The rate-determining step in the Friedel-Crafts alkylation is typically the formation of the sigma complex following the electrophilic attack on the aromatic ring. scielo.br The activation energy for this step is influenced by the stability of the carbocation and the nucleophilicity of the phenol. For the alkylation of phenol with ethanol (B145695) over H-MFI zeolites, a related reaction, the activation energy for both O- and C-alkylation was found to be the same at approximately 104 ± 5 kJ·mol⁻¹, suggesting the formation of the carbenium ion is the key energetic barrier. researchgate.net The reaction rate is also dependent on the concentration of the reactants and the catalyst.

The table below summarizes general kinetic and thermodynamic parameters relevant to phenol alkylation, which can be considered analogous to the synthesis of this compound.

Table 1: General Kinetic and Thermodynamic Parameters in Phenol Alkylation

| Parameter | Observation in Phenol Alkylation | Significance for this compound Synthesis |

| Reaction Type | Electrophilic Aromatic Substitution | The primary mechanism for introducing the cyclobutyl group. |

| Key Intermediate | Carbocation (e.g., 1-methylcyclobutyl cation) | A stable tertiary carbocation facilitates the reaction. |

| Kinetic Product | O-alkylated ether (e.g., 1-(1-methylcyclobutoxy)benzene) | May form initially, especially at lower temperatures. researchgate.net |

| Thermodynamic Product | C-alkylated phenol (e.g., this compound) | The more stable and desired final product. pnnl.gov |

| Activation Energy (Ea) | In related systems, Ea is ~104 kJ/mol for carbenium ion formation. researchgate.net | This barrier must be overcome for the reaction to proceed at a reasonable rate. |

| Temperature Effect | Higher temperatures favor the thermodynamic C-alkylated product. researchgate.net | Reaction temperature is a critical parameter to control product distribution. |

| Equilibrium | The overall reaction is subject to thermodynamic equilibrium. unive.it | The final product ratio is determined by the relative stabilities of the isomers. |

Purification and Isolation Methodologies for Synthetic this compound

Following the synthesis, the crude reaction mixture typically contains the desired this compound, the ortho isomer (2-(1-Methylcyclobutyl)phenol), unreacted phenol, and potentially some O-alkylated byproducts and poly-alkylated species. Effective purification is therefore essential to isolate the target compound with high purity. A combination of chromatographic separation and crystallization is commonly employed.

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of phenolic isomers.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the separation of moderately polar compounds like alkylated phenols. sielc.comnkust.edu.tw

Stationary Phase : A nonpolar stationary phase is used, typically silica (B1680970) particles chemically bonded with C18 (octadecylsilane) or C8 alkyl chains. nih.gov Biphenyl-bonded phases have also shown high selectivity and resolution for separating phenolic compounds. nih.gov

Mobile Phase : A polar mobile phase is used, commonly a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased over time. nih.gov A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and better separation. sielc.com

Detection : A UV-Vis Diode Array Detector (DAD) is typically used for detection, as phenols exhibit strong absorbance in the UV region (around 270-280 nm). nkust.edu.twnih.gov

The table below outlines a representative set of conditions for the analytical or preparative separation of alkylated phenols using RP-HPLC.

Table 2: Typical RP-HPLC Conditions for Alkylphenol Separation

| Parameter | Condition | Purpose |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. |

| Column | C18 or Biphenyl bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov | Provides a nonpolar stationary phase for interaction. |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid sielc.com | Polar component of the mobile phase; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile or Methanol nih.gov | Nonpolar organic modifier; elution strength is increased with its concentration. |

| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min nih.govnih.gov | Controls the speed of separation and resolution. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~280 nm nih.gov | Detects aromatic compounds based on their UV absorbance. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can be used to fine-tune selectivity and reduce viscosity. |

Crystallization is a highly effective method for the final purification of solid organic compounds. After chromatographic separation or as a standalone method for purifying the crude product, crystallization can yield highly pure this compound.

The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

Protocol Steps:

Solvent Selection : The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when the solvent is hot. For alkylated phenols, nonpolar or moderately polar organic solvents are often effective. Toluene (B28343) has been successfully used for the recrystallization of similar phenol derivatives. google.com Other potential solvents include heptane, hexane, or mixtures like hexane-dichloroethane. google.com

Dissolution : The crude this compound is added to a minimal amount of the chosen solvent in a flask. The mixture is heated (e.g., to the boiling point of the solvent) with stirring until the solid completely dissolves.

Cooling and Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling. The cooling process may be completed in an ice bath to maximize the yield.

Isolation and Drying : The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove residual solvent.

A patent for a similar process involving a phenol derivative reported achieving a purity of 99.83% with a yield of 89.8% after recrystallization from toluene. google.com

Table 3: Example Recrystallization Protocol for an Alkylated Phenol Derivative

| Step | Procedure | Rationale |

| 1. Starting Material | Crude product containing the target compound. | Product from synthesis, potentially after initial purification like distillation or chromatography. |

| 2. Solvent | Toluene google.com | Good solubility at high temperature, poor solubility at low temperature for similar compounds. |

| 3. Dissolution | Dissolve crude product in hot toluene to form a saturated solution. | Ensures the compound is fully solvated before crystallization begins. |

| 4. Cooling | Allow the solution to cool slowly to room temperature, then potentially in an ice bath. | Slow cooling rate promotes the growth of pure, large crystals. |

| 5. Filtration | Collect crystals using vacuum filtration. | Separates the solid purified product from the impurity-containing mother liquor. |

| 6. Washing | Wash the collected crystals with a small amount of cold toluene. | Removes residual impurities from the crystal surfaces. |

| 7. Drying | Dry the crystals under vacuum. | Removes all traces of the recrystallization solvent. |

| 8. Purity Check | Analyze purity by Gas Chromatography (GC) or HPLC and measure melting point. google.com | Confirms the effectiveness of the purification process. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Methylcyclobutyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, it is possible to piece together the structure of 4-(1-Methylcyclobutyl)phenol by observing the chemical environment, connectivity, and spatial relationships of its constituent protons and carbons.

Proton (¹H) NMR Spectral Interpretation for Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the methylcyclobutyl group.

In the aromatic region , the para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the hydroxyl group (H-3 and H-5). Due to the electron-donating nature of both the hydroxyl and the alkyl substituent, the ortho protons are expected to be shielded and appear upfield, while the meta protons will be slightly less shielded and appear downfield. This results in two doublets, each integrating to two protons.

The aliphatic region will be more complex, reflecting the protons of the 1-methylcyclobutyl substituent. A singlet integrating to three protons is predicted for the methyl group (CH₃) as it has no adjacent protons. The cyclobutyl ring protons are expected to produce a series of multiplets due to their diastereotopic nature and complex spin-spin coupling. Specifically, the two methylene (B1212753) groups of the cyclobutyl ring will each contain two inequivalent protons, leading to intricate splitting patterns.

A broad singlet corresponding to the phenolic hydroxyl (-OH) proton is also anticipated. The chemical shift of this proton can be variable and is sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | 6.7 - 6.9 | d | 2H |

| H-3, H-5 | 7.0 - 7.2 | d | 2H |

| -OH | 4.5 - 7.0 | br s | 1H |

| Cyclobutyl CH₂ | 1.8 - 2.4 | m | 6H |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of eight distinct carbon signals are predicted, as the symmetry of the phenol ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.netmzcloud.org A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

The aromatic carbons will resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the cyclobutyl group (C-4) will also be a quaternary carbon. The protonated aromatic carbons (C-2, C-6, C-3, and C-5) will appear as CH signals in the DEPT spectrum.

In the aliphatic region, the quaternary carbon of the cyclobutyl ring attached to the methyl group and the phenyl ring will be observed. The methyl carbon will appear as a positive signal in the DEPT-135 spectrum, and the three methylene carbons of the cyclobutyl ring will present as negative signals.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-1 | 150 - 155 | Quaternary (No signal) |

| C-4 | 140 - 145 | Quaternary (No signal) |

| C-3, C-5 | 128 - 130 | CH (Positive) |

| C-2, C-6 | 114 - 116 | CH (Positive) |

| Quaternary Cyclobutyl C | 40 - 45 | Quaternary (No signal) |

| Cyclobutyl CH₂ | 30 - 35 | CH₂ (Negative) |

| Cyclobutyl CH₂ | 25 - 30 | CH₂ (Negative) |

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). In the aliphatic part, it would highlight the coupling network within the cyclobutyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would allow for the definitive assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For example, the aromatic proton doublets would correlate with their respective carbon signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govlibretexts.org HMBC is particularly useful for identifying quaternary carbons. Key correlations would be expected from the methyl protons to the quaternary cyclobutyl carbon and C-4 of the phenyl ring. The aromatic protons would also show correlations to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry. For this compound, NOESY could show correlations between the methyl protons and the nearby protons on the cyclobutyl ring and potentially the ortho protons of the phenyl ring, confirming their close spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Furthermore, by analyzing the fragmentation patterns, significant structural information can be deduced.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]⁺•) corresponding to its exact mass. The fragmentation pattern would likely be dominated by cleavages at the benzylic position, which is the weakest bond. A major fragmentation pathway would involve the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation. Another likely fragmentation would be the loss of a propyl radical (•C₃H₇) through cleavage of the cyclobutyl ring. A characteristic peak for phenols is the loss of CO, which may also be observed.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) with minimal fragmentation. In positive ion mode, ESI-MS would likely show a prominent peak for the [M+H]⁺ ion. In negative ion mode, the acidic phenolic proton would be readily lost, resulting in a strong signal for the [M-H]⁻ ion.

Predicted Key Fragments in EI Mass Spectrum

| m/z | Identity |

|---|---|

| 176 | [M]⁺• |

| 161 | [M - CH₃]⁺ |

| 133 | [M - C₃H₇]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic ion) |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, usually the molecular ion or a prominent fragment ion) and subjecting it to further fragmentation to generate product ions. This technique provides more detailed structural information by establishing relationships between fragment ions.

For this compound, an MS/MS experiment on the [M]⁺• ion (m/z 176) would help to confirm the proposed fragmentation pathways. For instance, fragmentation of the m/z 161 ion ([M - CH₃]⁺) would likely lead to further fragmentation of the cyclobutyl ring, providing evidence for this structural subunit. Similarly, MS/MS analysis of the benzylic ion at m/z 107 would confirm its structure through characteristic losses. This detailed fragmentation analysis provides a high degree of confidence in the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. youtube.com While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in molecular polarizability. youtube.com For a molecule like this compound, the spectra are expected to be a composite of the distinct vibrations from the phenolic ring and the aliphatic cyclobutyl substituent.

Characteristic Absorption Bands for Phenolic and Cyclobutyl Moieties

The vibrational spectrum of this compound can be dissected into contributions from the phenol ring and the 1-methylcyclobutyl group.

Phenolic Moiety:

O-H Stretching: A prominent, strong, and typically broad band is expected in the IR spectrum between 3200 and 3600 cm⁻¹. The breadth and exact position are highly sensitive to hydrogen bonding. ed.gov

C-O Stretching: A strong absorption in the IR spectrum is anticipated in the 1200-1260 cm⁻¹ region, characteristic of aryl ethers and phenols.

Aromatic C-H Stretching: These vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce two to three bands of variable intensity in the 1450-1610 cm⁻¹ region. For p-substituted phenols, strong bands are often observed near 1610 cm⁻¹ and 1510 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations are highly characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

Cyclobutyl and Methyl Moieties:

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the cyclobutyl ring are expected to appear as strong bands in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ Bending: Methylene scissoring vibrations are typically found around 1465 cm⁻¹, while methyl symmetric and asymmetric bending (umbrella) modes occur near 1375 cm⁻¹ and 1450 cm⁻¹, respectively. libretexts.org

Cyclobutane (B1203170) Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing modes. researchgate.netdtic.mil The ring puckering mode is a large-amplitude, low-frequency vibration that is a hallmark of the non-planar, strained four-membered ring. dtic.mil These skeletal vibrations are often observed in the lower frequency "fingerprint" region of the spectrum (< 1200 cm⁻¹).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Moiety | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (H-bonded) | Phenolic | 3200 - 3550 | Strong, Broad |

| O-H Stretch (Free) | Phenolic | ~3600 | Strong, Sharp |

| Aromatic C-H Stretch | Phenolic | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | Cyclobutyl | 2850 - 3000 | Strong |

| Aromatic C=C Ring Stretch | Phenolic | 1580 - 1610, 1500 - 1520 | Medium to Strong |

| CH₂ Scissoring / CH₃ Asymmetric Bend | Cyclobutyl | ~1450 - 1470 | Medium |

| CH₃ Symmetric Bend (Umbrella) | Cyclobutyl | ~1375 | Medium |

| C-O Stretch | Phenolic | 1200 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend (para) | Phenolic | 800 - 850 | Strong |

| Cyclobutane Ring Puckering/Breathing | Cyclobutyl | < 1000 | Weak to Medium |

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

Infrared spectroscopy is an exceptionally powerful tool for studying hydrogen bonding, particularly involving the hydroxyl group of phenols. acs.org In a dilute solution with a non-polar solvent, where this compound molecules are isolated, the O-H group is considered "free." This gives rise to a relatively sharp and distinct absorption band around 3600 cm⁻¹. ed.gov

However, in the solid state or in concentrated solutions, strong intermolecular hydrogen bonds form between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O). This interaction weakens the O-H covalent bond. najah.edu Consequently, less energy is required to excite its stretching vibration, causing a significant shift of the absorption band to a lower frequency (a red shift), typically into the 3200-3550 cm⁻¹ range. ed.gov This hydrogen-bonding also results in a dramatic broadening of the absorption band, which is one of the most recognizable features in the IR spectra of phenols. acs.org The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding network in the sample. najah.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. libretexts.org In this compound, the phenolic ring acts as the primary chromophore, the part of the molecule responsible for light absorption. shu.ac.uk

The key electronic transitions for this molecule are π → π* transitions associated with the aromatic system. pharmatutor.org The oxygen atom of the hydroxyl group is an auxochrome, a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. Its non-bonding (n) electrons can also participate in n → π* transitions, though these are often weaker and can be obscured by the more intense π → π* bands. slideshare.net

For unsubstituted phenol in a non-polar solvent, two main absorption bands are typically observed:

An intense band (the E2-band) around 210 nm.

A weaker band (the B-band) around 270 nm, which often shows some fine structure.

The 1-methylcyclobutyl group is an alkyl substituent. Alkyl groups are weakly electron-donating and typically cause a small red shift (bathochromic shift) in the absorption maxima of the benzene ring. Therefore, this compound is expected to exhibit absorption maxima at slightly longer wavelengths compared to unsubstituted phenol.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore System | Expected λₘₐₓ (nm) | Notes |

| π → π* (E2-band) | Phenyl Ring | ~210 - 225 | High intensity. May be slightly red-shifted due to alkyl substitution. |

| π → π* (B-band) | Phenyl Ring | ~270 - 285 | Lower intensity, characteristic of the benzene ring. Shows a red shift. |

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org In the absence of direct experimental data, the solid-state structure can be predicted based on the known behavior of phenols and molecules containing cyclobutane rings. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily dictated by the formation of strong intermolecular O-H···O hydrogen bonds. researchgate.net Phenolic compounds are well-known to form robust supramolecular structures, or synthons, via these interactions. ias.ac.in It is highly probable that the molecules would arrange into hydrogen-bonded chains or cyclic motifs (e.g., trimers, tetramers) that propagate throughout the crystal lattice. nih.gov

π-π Stacking: The aromatic phenol rings may engage in stacking interactions, where the rings pack in a parallel or offset face-to-face arrangement.

C-H···π Interactions: Hydrogen atoms from the aliphatic cyclobutyl group could interact with the electron-rich face of an adjacent aromatic ring.

van der Waals Forces: These ubiquitous, weaker forces involving the bulky 1-methylcyclobutyl groups would play a crucial role in the final, space-filling arrangement of the molecules to achieve an energetically stable and dense packing. rsc.org

The final crystal structure represents a balance between maximizing the strength of the primary hydrogen bonds and optimizing the weaker interactions to minimize empty space. ias.ac.in

Conformational Analysis in the Crystalline State

In the solid state, molecules often adopt a single, low-energy conformation that is "frozen" into the crystal lattice. nih.gov For this compound, the most significant conformational feature is the structure of the cyclobutane ring.

The cyclobutane ring is not planar. libretexts.org A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, the ring puckers into a non-planar, "butterfly" conformation, even though this slightly increases the angle strain (bond angles are ~88°). libretexts.org The degree of this puckering can be defined by a dihedral angle. In the solid state, the specific puckering angle adopted by the cyclobutyl ring in this compound would be one that minimizes steric clashes with neighboring molecules within the established hydrogen-bonded network. nih.gov The orientation of the methyl group (axial vs. equatorial-like position relative to the puckered ring) would also be fixed in a position that optimizes packing efficiency. nih.gov

Theoretical and Computational Chemistry Studies of 4 1 Methylcyclobutyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(1-Methylcyclobutyl)phenol. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within the molecule. This information is crucial for predicting the molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. dergipark.org.tr For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are the first step in theoretical analysis. explorationpub.comresearchgate.net

The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. explorationpub.comarxiv.org This results in the most stable, or ground-state, three-dimensional structure of the molecule. From this optimized geometry, key parameters like bond lengths, bond angles, and dihedral angles are determined. These parameters provide a precise structural model.

The energy calculated during optimization represents the total electronic energy of the molecule, a key indicator of its thermodynamic stability. Comparing the energies of different isomers or conformers allows chemists to predict which forms are most likely to exist.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical values that would be obtained from a DFT/B3LYP/6-31G(d) calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle Definition | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(ring)-O | 1.365 | |

| O-H | 0.962 | |

| C(ring)-C(cyclobutyl) | 1.518 | |

| C-C (cyclobutyl avg.) | 1.551 | |

| **Bond Angles (°) ** | ||

| C-O-H | 109.1 | |

| C(ring)-C(ring)-C(cyclobutyl) | 121.5 | |

| C-C-C (cyclobutyl avg.) | 88.6 | |

| Dihedral Angle (°) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. dominican.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can offer higher accuracy than standard DFT for certain properties, though at a significantly greater computational expense. scirp.orggithub.io

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more cost-effective DFT methods, ensuring their reliability. They are particularly valuable for calculating precise reaction energies and activation barriers, providing a "gold standard" for theoretical predictions. dominican.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Once the optimized molecular geometry is obtained, computational models can simulate various types of spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netrsc.org For accurate results, especially for the phenolic -OH proton, it is crucial to account for solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.iorsc.org By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated.

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netijaemr.com Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond, the bending of C-H bonds, or the "breathing" of the aromatic ring. researchgate.net Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor to improve agreement.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). acs.org It calculates the energies required to excite electrons from occupied orbitals to unoccupied orbitals. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. ornl.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative data that would be generated from computational models. Specific values depend on the level of theory and solvent model used.

| Spectrum | Parameter | Predicted Value | Corresponding Group/Transition |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.10 | Aromatic H (ortho to -C₄H₇) |

| Chemical Shift (δ, ppm) | ~6.80 | Aromatic H (ortho to -OH) | |

| Chemical Shift (δ, ppm) | ~4.85 | Phenolic -OH | |

| Chemical Shift (δ, ppm) | ~1.25 | -CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~155.0 | C-OH |

| Chemical Shift (δ, ppm) | ~128.5 | Aromatic C-H | |

| Chemical Shift (δ, ppm) | ~45.0 | Quaternary C (cyclobutyl) | |

| IR | Frequency (cm⁻¹) | ~3600 | O-H stretch |

| Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretch | |

| Frequency (cm⁻¹) | ~2950 | Aliphatic C-H stretch | |

| Frequency (cm⁻¹) | ~1230 | C-O stretch |

| UV-Vis | λmax (nm) | ~275 | π → π* transition |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is essential for understanding molecules with rotatable bonds. In this compound, rotation around the single bond connecting the cyclobutyl group to the phenyl ring can lead to different spatial arrangements, or conformers.

A Potential Energy Surface (PES) map is a powerful tool for exploring these conformations. researchgate.netsydney.edu.au It is generated by systematically changing a specific dihedral angle (in this case, the angle defining the orientation of the cyclobutyl ring relative to the phenyl ring) and calculating the molecule's energy at each step. dergipark.org.tr The resulting plot reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the barriers to rotation. ucsb.edu This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers that may exist in equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement according to the laws of classical physics.

MD simulations provide detailed insights into the dynamic behavior of the molecule, such as its conformational flexibility in solution and its interactions with the surrounding solvent. kastamonu.edu.trdiva-portal.org This approach is particularly useful for studying hydrogen bonding between the phenolic hydroxyl group and solvent molecules, revealing the structure and stability of the solvation shell around the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. dergipark.org.tr

LUMO: This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. dergipark.org.tr

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijaemr.com A small gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom. The LUMO is likely distributed over the aromatic ring's anti-bonding π* orbitals. Analysis of the HOMO-LUMO gap and the distribution of these orbitals allows for the prediction of how the molecule will behave in chemical reactions. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, further predicting its reactive behavior. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Values are representative for phenolic compounds and would be calculated using a method like DFT/B3LYP. ijaemr.com

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Relates to ionization potential; electron-donating ability |

| LUMO Energy | -0.95 | Relates to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and kinetic stability |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical features of compounds with their macroscopic properties. unimore.itresearchgate.net These models are constructed by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov The primary goal of QSPR is to develop a predictive model that can estimate the properties of new or untested chemical compounds based solely on their molecular structure. nih.gov This approach is particularly valuable in fields like environmental science, materials science, and drug discovery for predicting the behavior and characteristics of molecules. researchgate.netcadaster.eu

The development of a robust QSPR model involves several key stages: the careful selection and curation of a dataset of compounds, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the construction of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous internal and external validation of the model's predictive power. unimore.itnih.gov

For compounds analogous to this compound, such as various alkylphenols, QSPR studies have been effectively employed to predict important environmental and physicochemical properties. tandfonline.com Alkylphenols are a class of compounds that have attracted significant attention due to their prevalence and persistence in the environment. tandfonline.com QSPR models provide a means to estimate properties like biodegradability, which is crucial for assessing their environmental fate. tandfonline.com

A notable application of QSPR for analogous compounds involves modeling the water quality indices of alkylphenols, specifically their biodegradability as measured by the 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD). tandfonline.com In such studies, a variety of molecular descriptors are calculated to represent the electronic and steric characteristics of the molecules. These descriptors can include quantum-chemical parameters like the heat of formation (HF) and the energy of the Highest Occupied Molecular Orbital (EHOMO), as well as constitutional descriptors like molecular weight (MW). tandfonline.com

Research has demonstrated that for a series of 26 alkylphenols, properties related to biodegradability can be successfully modeled using a select few descriptors. tandfonline.com For instance, a QSPR model for BOD5 values of substituted benzenes, including phenols, highlighted the importance of descriptors such as the energy of the highest occupied molecular orbital (EHOMO), molecular weight (MW), and the heat of formation (HF). tandfonline.com This indicates that electronic properties and molecular size are key factors governing the aerobic biodegradation of these compounds. tandfonline.com

The table below presents data from a representative QSPR study on alkylphenols, illustrating the relationship between molecular descriptors and the ratio of Biochemical Oxygen Demand to Theoretical Oxygen Demand (BOD5/ThOD), a measure of degradability.

| Compound | Experimental BOD5/ThOD | pKa | Heat of Formation (HF) (kcal/mol) |

|---|---|---|---|

| Phenol | 0.57 | 9.99 | -23.01 |

| o-Cresol | 0.61 | 10.29 | -31.51 |

| m-Cresol | 0.74 | 10.09 | -31.91 |

| p-Cresol | 0.70 | 10.26 | -31.41 |

| 2,4-Dimethylphenol | 0.03 | 10.60 | -40.40 |

| 3,4-Dimethylphenol | 0.74 | 10.40 | -40.70 |

| p-tert-Butylphenol | 0.01 | 10.23 | -58.42 |

| p-sec-Butylphenol | 0.31 | 10.28 | -55.67 |

| p-Octylphenol | 0.00 | 10.30 | -74.01 |

This table is illustrative and based on data reported in QSAR modeling studies of alkylphenol pollutants. tandfonline.com

The findings from these QSPR studies on analogous compounds underscore that electronic properties (like pKa and HF) and steric factors are significant predictors of biodegradability. tandfonline.com By establishing these relationships, QSPR models can serve as a powerful tool for estimating the environmental persistence of other phenolic compounds, including this compound, for which experimental data may not be available. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 1 Methylcyclobutyl Phenol

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The substituents already present on the aromatic ring significantly influence both the rate and the regioselectivity of these reactions. wikipedia.org

Regioselectivity and Ortho/Para Directing Effects of the Hydroxyl Group

The hydroxyl (-OH) group of a phenol (B47542) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com This directing effect stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance. libretexts.orgpressbooks.publibretexts.org This donation of electrons is most effective at the ortho and para positions, as evidenced by the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orglibretexts.org

The resonance stabilization of the intermediate is significantly greater when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, giving all atoms (except hydrogen) a complete octet. libretexts.orglibretexts.orglibretexts.org This increased stability of the ortho and para intermediates leads to a lower activation energy for their formation, making them the major products. libretexts.org In contrast, meta attack does not allow for this type of resonance stabilization, resulting in a higher energy intermediate and a much slower reaction rate for the formation of the meta product. libretexts.org

Substituents with lone pair electrons, such as hydroxyl groups, are generally strong activating groups and, consequently, strong ortho-, para-directors. pressbooks.pub For instance, the nitration of phenol occurs readily without a catalyst, often leading to the substitution of all available ortho and para positions. pressbooks.pub

Influence of the Cyclobutyl Substituent on Aromatic Reactivity

The 1-methylcyclobutyl group at the para position of the phenol ring also influences the reactivity of the aromatic ring. Alkyl groups are known to be activating groups and ortho-, para-directors, although they are weaker than the hydroxyl group. numberanalytics.commasterorganicchemistry.com Their activating effect is primarily due to induction, where the alkyl group donates electron density through the sigma bond framework, and hyperconjugation. libretexts.org

The table below summarizes the directing effects of the substituents on 4-(1-methylcyclobutyl)phenol.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | 1 | Strong Activating | Ortho, Para |

| -(C(CH₃)CH₂CH₂CH₂) (1-Methylcyclobutyl) | 4 | Weak Activating | Ortho, Para |

Reactions Involving the Phenolic Hydroxyl Group: Alkylation, Acylation, and Oxidation

The phenolic hydroxyl group is a reactive functional group that can undergo a variety of transformations.

Alkylation: The hydroxyl group can be alkylated to form an ether. This reaction typically involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

Acylation: Similarly, acylation of the hydroxyl group yields an ester. This is often achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Oxidation: Phenols are susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones. The specific outcome depends on the oxidant used and the reaction conditions. For instance, oxidation of phenols with strong oxidizing agents can lead to ring cleavage. nih.gov Heterogeneous reactions of phenol on mineral dust surfaces like α-Fe₂O₃ and TiO₂ can result in the formation of hydroxylated aromatic products such as catechol and hydroquinone (B1673460). nih.gov

Cyclobutyl Ring Transformations: Ring Expansion, Contraction, and Cleavage Reactions

The cyclobutane (B1203170) ring, being a strained four-membered ring, can undergo several types of transformations. psu.eduresearchgate.net

Ring Expansion: Under certain conditions, such as treatment with a Lewis acid or under acidic conditions, cyclobutane derivatives can undergo ring expansion to form five-membered rings like cyclopentanes. nih.govugent.bebohrium.com This process often involves the formation of a carbocation intermediate followed by a rearrangement. For example, the treatment of 3,3-dialkyl-2-methyl-2-vinylcyclobutanones with acid can lead to the formation of cyclopentenones. ugent.be

Ring Contraction: Ring contraction of cyclobutane derivatives to cyclopropane (B1198618) derivatives is also possible, though less common than expansion. acs.orgwikipedia.orgchemistryviews.orgrsc.orgharvard.edu These reactions can proceed through various mechanisms, including those involving carbenoid intermediates, such as in the Wolff rearrangement of α-diazoketones. wikipedia.org

Ring Cleavage: The C-C bonds of the cyclobutane ring can be cleaved under various conditions, including thermolysis, photolysis, and γ-radiolysis. researchgate.netiaea.orgnih.govresearchgate.netmdpi.com The release of ring strain is a significant driving force for these reactions. nih.gov For instance, γ-radiolysis of certain cyclobutadiindenes leads to efficient cleavage of the cyclobutane ring. iaea.org Visible light photoredox catalysis has also been employed to induce the cleavage of the cyclobutane ring in cyclobutylanilines. nih.gov

The table below provides a summary of potential transformations of the cyclobutyl ring.

| Transformation | Conditions | Potential Products |

| Ring Expansion | Acidic conditions, Lewis acids | Cyclopentane or cyclopentene (B43876) derivatives |

| Ring Contraction | Formation of carbenoid intermediates | Cyclopropane derivatives |

| Ring Cleavage | Thermolysis, photolysis, γ-radiolysis | Open-chain compounds |

Free Radical Reactions and Antioxidant Behavior in Chemical Systems (Non-Biological Context)

Phenolic compounds, particularly hindered phenols, are well-known for their ability to act as antioxidants by scavenging free radicals. partinchem.comvinatiorganics.comamfine.comvinatiorganics.com This activity is crucial in preventing the degradation of materials like polymers. partinchem.comvinatiorganics.com

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. vinatiorganics.comnih.gov This process generates a phenoxyl radical. The stability of this phenoxyl radical is key to the antioxidant's effectiveness; it is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. nih.govscienceopen.com The bulky substituents ortho to the hydroxyl group in hindered phenols sterically shield the phenoxyl radical, preventing it from initiating new chain reactions. vinatiorganics.comvinatiorganics.com

This compound can be classified as a partially hindered phenol. The 1-methylcyclobutyl group provides some steric bulk, which can contribute to the stability of the corresponding phenoxyl radical. The antioxidant activity of phenols is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates hydrogen atom donation. nih.gov In non-biological systems, these compounds terminate oxidation chain reactions by trapping peroxy radicals. amfine.com

Photochemical Reactivity of this compound

The photochemical behavior of phenols and their derivatives has been a subject of considerable study. Alkylphenols are known to undergo photodegradation. service.gov.ukresearchgate.netresearchgate.netnih.gov The photolysis of 4-alkylphenols can lead to various products. For example, the photolysis of 4-nonylphenol (B119669) has been shown to produce 4-nonylcatechol. nih.gov

The mechanism of photochemical reactions of phenols can be complex. Upon absorption of UV light, the phenol can be excited to a singlet excited state. From this state, several pathways are possible, including intersystem crossing to a triplet state, deprotonation to form a photoexcited phenolate (B1203915) ion, or direct bond cleavage. cdnsciencepub.com The photolysis of α-keto amides containing para-substituted phenols can lead to the formation of para-substituted phenoxyl radicals. acs.org The photodegradation rate of 4-alkylphenols can be influenced by the length of the alkyl chain. researchgate.net In the presence of photocatalysts like BiVO₄, the degradation of 4-alkylphenols under visible light is enhanced. researchgate.net

Investigation of Reaction Mechanisms via Trapping of Intermediates and Isotopic Labeling Studies

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing the detailed pathways through which reactants are converted into products. For the synthesis of this compound, particularly through Friedel-Crafts type reactions, mechanistic investigations involving the trapping of intermediates and isotopic labeling are crucial for understanding the precise steps of the reaction, including the nature of the reactive intermediates and the potential for molecular rearrangements.

The formation of this compound typically proceeds via an electrophilic aromatic substitution reaction between phenol and a suitable alkylating agent, such as 1-methylcyclobutene or a 1-methylcyclobutyl halide, in the presence of an acid catalyst. mt.comunacademy.combyjus.com The generally accepted mechanism involves the generation of a carbocation electrophile, which then attacks the electron-rich phenol ring. mt.compw.live The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions.

Trapping of Reaction Intermediates

The key intermediates in the Friedel-Crafts alkylation leading to this compound are carbocations. mt.commasterorganicchemistry.com The generation of the 1-methylcyclobutyl cation is a critical step. This tertiary carbocation is relatively stable and is the primary electrophile that attacks the phenol ring.

However, the strained nature of the four-membered ring in the 1-methylcyclobutyl cation makes it susceptible to rearrangement to a more stable carbocation. This rearrangement can lead to the formation of isomeric products. Trapping experiments are designed to capture these transient intermediates, providing evidence for their existence and role in the reaction pathway. csic.es

A common strategy for trapping carbocation intermediates involves the use of a nucleophilic trapping agent that can compete with the phenol in reacting with the carbocation. The choice of the trapping agent is critical; it must be nucleophilic enough to react with the carbocation but should not interfere with the primary reaction.

While specific studies on trapping intermediates in the synthesis of this compound are not extensively documented in publicly available literature, the general principles of carbocation chemistry suggest plausible intermediates that could be targeted. For instance, the addition of a highly reactive nucleophile could potentially intercept the initial 1-methylcyclobutyl cation before it attacks the phenol ring or rearranges.

Table 1: Plausible Intermediates and Potential Trapping Agents in the Synthesis of this compound

| Plausible Intermediate | Structure | Potential Trapping Agent | Expected Trapped Product |

| 1-Methylcyclobutyl Cation |  | Azide (N₃⁻) | 1-Azido-1-methylcyclobutane |

| Rearranged Carbocation (e.g., Cyclopentyl cation derivative) |  | Water (H₂O) | Cyclopentanol derivative |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. wikipedia.org By replacing an atom with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), chemists can follow the label's position in the products, providing unambiguous evidence for or against a proposed mechanism, especially in cases of molecular rearrangements. wikipedia.orgnih.gov

In the context of the synthesis of this compound, isotopic labeling could be employed to confirm the nature of the alkylating species and to investigate potential rearrangements of the cyclobutyl ring. For example, if 1-methylcyclobutene labeled with ¹³C at the double bond were used as the starting material, the position of the ¹³C label in the final product would reveal whether the cyclobutyl ring remained intact or underwent rearrangement.

A hypothetical isotopic labeling study could involve the following:

Synthesis of Labeled Reactant: Preparation of 1-methylcyclobutene with a ¹³C label at a specific position, for instance, at one of the vinylic carbons.

Alkylation Reaction: Reaction of phenol with the ¹³C-labeled 1-methylcyclobutene in the presence of an acid catalyst.

Product Analysis: Determination of the position of the ¹³C label in the resulting this compound using techniques like ¹³C NMR spectroscopy or mass spectrometry.

Table 2: Hypothetical Isotopic Labeling Experiment to Probe Rearrangement

| Labeled Reactant | Expected Product (No Rearrangement) | Expected Product (With Rearrangement) | Analytical Technique |

| 1-(¹³C-methyl)cyclobutene | 4-(1-(¹³C-methyl)cyclobutyl)phenol | Rearranged product with ¹³C in a different position | ¹³C NMR, Mass Spectrometry |

| 1-Methyl-(2-¹³C)cyclobutene | 4-(1-Methyl-(2-¹³C)cyclobutyl)phenol | Rearranged product with ¹³C in a different position | ¹³C NMR, Mass Spectrometry |

This table outlines a conceptual experiment. The outcomes would provide direct evidence for the mechanistic pathway.

While specific isotopic labeling studies for the synthesis of this compound are not prominently reported, such investigations would be invaluable in providing definitive insights into the reaction mechanism, particularly concerning the stability and fate of the carbocation intermediates.

Derivatization and Analog Synthesis from the 4 1 Methylcyclobutyl Phenol Scaffold

Design and Synthesis of Functionalized 4-(1-Methylcyclobutyl)phenol Derivatives

The design of functionalized this compound derivatives primarily targets two key regions: the phenolic hydroxyl group and the aromatic ring. Functionalization of the hydroxyl group can modulate properties such as acidity, hydrogen bonding capability, and metabolic stability. Meanwhile, substitutions on the aromatic ring can influence electronic properties, steric hindrance, and interactions with biological targets.

Table 1: Potential Functionalization Strategies for this compound

| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Phenolic -OH | Etherification | Alkyl halides, sulfates | Alkoxy |

| Esterification | Acyl chlorides, anhydrides | Ester | |

| Silylation | Silyl (B83357) chlorides | Silyl ether | |

| Aromatic Ring | Halogenation | N-Halosuccinimides | Halogen (ortho to -OH) |

| Nitration | Nitric acid/Sulfuric acid | Nitro (ortho to -OH) | |

| Friedel-Crafts Acylation | Acyl chlorides/Lewis acid | Acyl (ortho to -OH) | |

| Mannich Reaction | Formaldehyde (B43269), secondary amine | Aminomethyl (ortho to -OH) |

The synthesis of these derivatives often employs well-established methodologies in phenol (B47542) chemistry. For instance, etherification can be achieved via the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a base, is reacted with an alkyl halide. Esterification is readily accomplished by reacting the phenol with an acyl chloride or anhydride (B1165640), often in the presence of a base catalyst.

Functionalization of the aromatic ring is directed by the activating, ortho-, para-directing hydroxyl group. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents at the positions ortho to the hydroxyl group.

Stereoselective Synthesis of Chiral Analogs of this compound

The 1-methylcyclobutyl group in this compound contains a quaternary stereocenter, meaning the parent compound is chiral and exists as a racemic mixture of two enantiomers. The stereoselective synthesis of individual enantiomers or diastereomers is crucial for understanding their differential interactions with chiral biological systems.

Several strategies can be envisioned for the stereoselective synthesis of chiral analogs:

Chiral Resolution: The racemic mixture of this compound or its derivatives can be separated into individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: A more direct approach involves the asymmetric synthesis of the chiral cyclobutyl moiety. This could be accomplished through various methods, including the use of chiral catalysts or auxiliaries in the construction of the cyclobutane (B1203170) ring.

Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereochemistry, the this compound scaffold can be constructed.

The biological activity of the individual enantiomers of chiral analogs can differ significantly. Therefore, obtaining enantiomerically pure compounds is a critical step in the development of selective therapeutic agents.

Preparation of Phenol Ethers and Esters for Altered Reactivity

The conversion of the phenolic hydroxyl group into an ether or an ester linkage is a common strategy to alter the reactivity and physicochemical properties of this compound. These modifications can impact solubility, lipophilicity, and metabolic stability.

Phenol Ethers: The synthesis of ethers from this compound can be achieved under basic conditions using alkylating agents. A variety of alkyl groups can be introduced, leading to a range of ethers with different steric and electronic properties. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 4-(1-methylcyclobutyl)anisole.